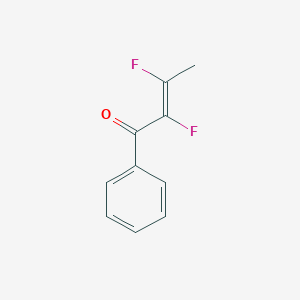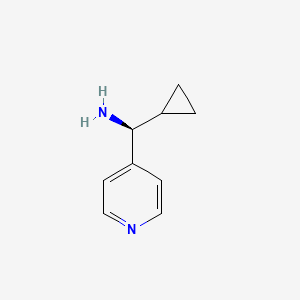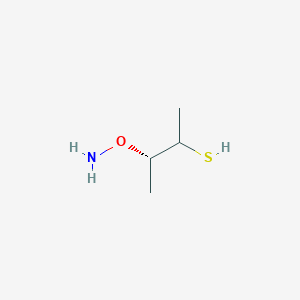![molecular formula C15H24O7S B12848631 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol](/img/structure/B12848631.png)
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol is a complex organic compound that features a unique structure combining a thieno[3,4-b][1,4]dioxin ring with a tetraoxatridecan-13-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-b][1,4]dioxin core, which can be synthesized from thiophene and 1,4-dioxane . This intermediate is then subjected to further reactions to introduce the tetraoxatridecan-13-ol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its electronic properties.
Substitution: Substitution reactions can introduce different functional groups onto the thieno[3,4-b][1,4]dioxin ring or the tetraoxatridecan-13-ol chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol involves its ability to form conjugated systems, which can conduct electricity. This property is due to the presence of the thieno[3,4-b][1,4]dioxin ring, which allows for delocalization of electrons. The compound can interact with various molecular targets and pathways, depending on its functionalization and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A simpler compound with similar electronic properties, used in the synthesis of conductive polymers.
3,4-Ethylenedithiothiophene (EDTT): Another related compound with sulfur atoms in the ring, offering different electronic characteristics.
Uniqueness
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol is unique due to its extended tetraoxatridecan-13-ol chain, which provides additional functionalization possibilities and enhances its solubility and processability in various solvents. This makes it particularly valuable for applications requiring flexible and biocompatible materials.
Propriétés
Formule moléculaire |
C15H24O7S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C15H24O7S/c16-1-2-17-3-4-18-5-6-19-7-8-20-9-13-10-21-14-11-23-12-15(14)22-13/h11-13,16H,1-10H2 |
Clé InChI |
OIENTYZXXVEBIW-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CSC=C2O1)COCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


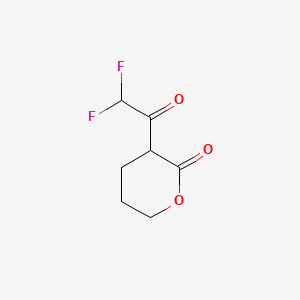
![(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B12848568.png)
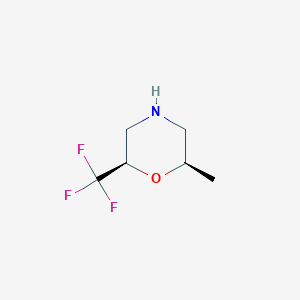
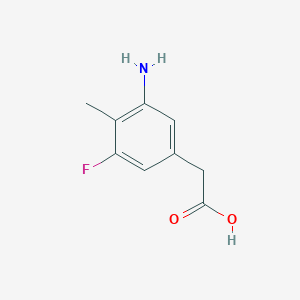
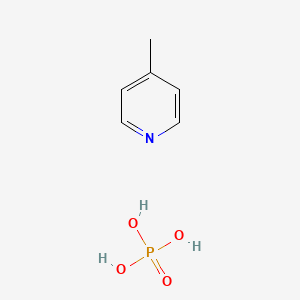


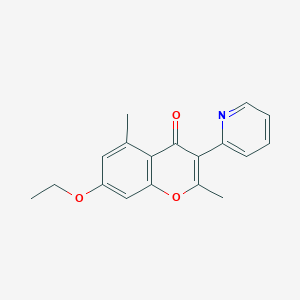
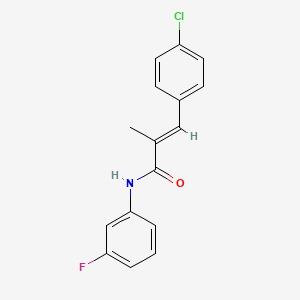
![4-[(2S,3S,4S,5R)-5-[4-[2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-methyl-ethoxy]-3-methoxy-phenyl]-3,4-dimethyl-tetrahydrofuran-2-yl]-2-methoxy-phenol](/img/structure/B12848594.png)
